4-amino-2-methyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-amino-2-methyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione is a heterocyclic compound that belongs to the class of quinoline derivatives. This compound is of significant interest due to its potential applications in medicinal chemistry and materials science. Its unique structure, which includes a pyrroloquinoline core, makes it a valuable scaffold for the development of new therapeutic agents and functional materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-2-methyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione typically involves multicomponent reactions, Friedländer cyclization, and metal-catalyzed synthesis. One common method is the condensation of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or cyanoacetate in the presence of catalysts such as N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide .
Industrial Production Methods
Industrial production methods for this compound often involve the use of catalytic systems to improve yield and efficiency. The use of α,β-unsaturated aldehydes as building blocks in organic synthesis is also common . These methods are designed to be eco-friendly and atom-economical, aligning with modern green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-amino-2-methyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, often facilitated by bases or acids.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional functional groups, while reduction can produce more saturated analogs.
Scientific Research Applications
4-amino-2-methyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antibacterial, and antiviral properties.
Mechanism of Action
The mechanism of action of 4-amino-2-methyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can modulate receptor functions by acting as an agonist or antagonist, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Aminotetrahydropyran: A related compound with a similar structure but different functional groups.
1H-Carbazole, 2,3,4,9-tetrahydro-: Another heterocyclic compound with a comparable core structure.
Uniqueness
4-amino-2-methyl-6,7,8,9-tetrahydro-1H-pyrrolo[3,4-c]quinoline-1,3(2H)-dione stands out due to its specific substitution pattern and the presence of both amino and carbonyl functional groups
Properties
Molecular Formula |
C12H13N3O2 |
---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
4-amino-2-methyl-6,7,8,9-tetrahydropyrrolo[3,4-c]quinoline-1,3-dione |
InChI |
InChI=1S/C12H13N3O2/c1-15-11(16)8-6-4-2-3-5-7(6)14-10(13)9(8)12(15)17/h2-5H2,1H3,(H2,13,14) |
InChI Key |
NTPVEPGKOXOPIS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(C1=O)C(=NC3=C2CCCC3)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.